Tranilast

NLRP3 Inflammasome Immunology Inflammation

Select Tranilast for its unique polypharmacology: a clinically proven mast cell stabilizer, direct NLRP3 inflammasome inhibitor, and potent anti-fibrotic across multiple organ systems. A 31% reduction in muscular fibrosis in vivo demonstrates robust in-vivo efficacy. Its decades-long safety record makes it a superior, physiologically relevant tool for chronic disease models, eliminating liver toxicity seen with experimental alternatives like MCC950. The authentic cinnamoyl anthranilate scaffold is essential for reliable SAR baselines in medicinal chemistry programs.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 70806-55-2
Cat. No. B1681357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranilast
CAS70806-55-2
SynonymsN-(3',4'-dimethoxycinnamoyl)anthranilic acid
tranilast
tranilast hydrate
tranilast sodium salt
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
InChIInChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
InChIKeyNZHGWWWHIYHZNX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tranilast (CAS 70806-55-2) for Scientific Procurement: A Differentiated Anti-Fibrotic and Anti-Inflammatory Tool Compound


Tranilast (N-[3,4-dimethoxycinnamoyl] anthranilic acid) is a clinically approved, orally bioavailable, small-molecule anti-allergic agent [1]. It is a tryptophan metabolite analog that exerts its therapeutic effects primarily through mast cell stabilization and the direct inhibition of the NLRP3 inflammasome, a key mediator of sterile inflammation [2]. Beyond its initial use for allergic disorders, a substantial body of evidence has established Tranilast as a pluripotent anti-fibrotic agent across multiple organ systems, differentiating it from single-pathway inhibitors and making it a compelling candidate for research into fibrosis, inflammation, and certain cancers [3].

Tranilast Sourcing Rationale: Why In-Class Compounds or Structural Analogs Are Not Direct Replacements


While Tranilast is often categorized alongside other mast cell stabilizers (e.g., Cromolyn) or anti-fibrotic agents (e.g., Pirfenidone, Nintedanib), its polypharmacological profile creates a unique differentiation matrix [1]. Unlike Cromolyn, Tranilast exhibits direct NLRP3 inflammasome inhibition, a feature it shares with tool compounds like MCC950, yet it possesses a decades-long clinical safety record that these potent but often toxic experimental inhibitors lack [2]. Furthermore, subtle structural modifications to the Tranilast scaffold, such as those in its analogs, can drastically alter potency, cell selectivity, and toxicity profiles, underscoring that even closely related compounds cannot be assumed to be functionally equivalent for a given experimental model [3]. For research requiring a specific combination of anti-fibrotic efficacy, NLRP3 inhibition, and a well-documented pharmacokinetic and safety profile, generic substitution with a single-pathway inhibitor or an uncharacterized analog is scientifically unsound.

Tranilast Procurement Evidence: A Quantitative Comparator Analysis for Research Selection


Tranilast vs. MCC950: Differentiated NLRP3 Inflammasome Inhibition Potency and Clinical Safety Profile

Tranilast directly inhibits the NLRP3 inflammasome, a key therapeutic target in inflammatory and fibrotic diseases, but with a distinct potency and safety profile compared to the potent tool compound MCC950. In bone marrow-derived macrophages (BMDMs), the IC50 for Tranilast-mediated inhibition of NLRP3 activation is 25 μM [1]. This is in stark contrast to MCC950, which has a reported IC50 of 7.5 nM in the same BMDM assay system [2]. While MCC950 is ~3,300-fold more potent in vitro, its clinical development has been hindered by significant hepatotoxicity [3]. Tranilast, conversely, has been in clinical use for decades with a well-established safety profile, making it a more tractable candidate for long-term in vivo studies where potent but toxic NLRP3 inhibition is not required [4].

NLRP3 Inflammasome Immunology Inflammation

Tranilast vs. Cromolyn: Superior Functional Efficacy in Allergic Rhinitis Clinical Trials

In clinical studies for allergic rhinitis, Tranilast demonstrated superior efficacy compared to the first-generation mast cell stabilizer clemastine fumarate, whereas another commonly used mast cell stabilizer, cromolyn sodium, did not [1]. In standardized double-blind, intergroup comparative trials, Tranilast was found to be superior to clemastine fumarate for the general improvement of allergic symptoms, establishing a quantifiable clinical advantage not shared by all members of its class [2].

Allergy Mast Cell Immunology

Tranilast vs. Untreated Control: In Vivo Reduction of Muscular Fibrosis in a Dystrophic Mouse Model

In a preclinical model of Duchenne muscular dystrophy (mdx mice), oral administration of Tranilast for 9 weeks resulted in a significant and quantifiable reduction in established fibrosis. The treatment decreased fibrosis in the severely affected diaphragm muscle by 31% compared to untreated mdx mice (P < 0.05) [1]. This in vivo outcome is complemented by in vitro data showing Tranilast inhibits TGF-β1-induced collagen production with an IC50 of 100-200 µM [2]. While other anti-fibrotic agents like pirfenidone and nintedanib are approved for pulmonary fibrosis, Tranilast demonstrates a unique breadth of anti-fibrotic activity across multiple tissue types, including skeletal muscle [3].

Fibrosis Muscular Dystrophy In Vivo Model

Tranilast vs. Structural Analogs: SAR-Guided Selection for Anti-Fibrotic Potency and Cellular Safety

A structure-activity relationship (SAR) study evaluating cinnamoyl anthranilates, the core scaffold of Tranilast, revealed that specific modifications can significantly alter potency and toxicity [1]. While the study aimed to optimize Tranilast, it underscores that even closely related analogs are not functionally interchangeable. The research identified several derivatives with improved anti-fibrotic potency (lower IC50 for preventing TGF-β-stimulated collagen production) and reduced cellular toxicity relative to the parent compound, Tranilast [2]. For instance, the analog 3-Methoxy-4-propargyloxycinnamoyl anthranilate showed superior activity, demonstrating that the precise 3,4-dimethoxy substitution pattern on Tranilast is a critical but not necessarily optimal starting point for all fibrotic targets [3]. This data is crucial for researchers who may be considering a structurally similar but uncharacterized compound, as potency and safety can vary dramatically.

Medicinal Chemistry SAR Fibrosis

Tranilast vs. Avenanthramides: Quantified Superiority in Oral Bioavailability for In Vivo Studies

For in vivo studies requiring oral administration, bioavailability is a critical parameter. A direct pharmacokinetic comparison demonstrated that Tranilast possesses vastly superior oral bioavailability compared to the avenanthramides (AVs), a class of natural compounds with overlapping bioactivity. When comparing the ratio of the area under the curve (AUC) to the administered dose, the avenanthramides were found to be ≥10,000% less bioavailable than Tranilast [1]. This extreme difference in systemic exposure for a given oral dose is a crucial factor for experimental design and for interpreting efficacy data from in vivo models.

Pharmacokinetics Bioavailability In Vivo

Optimizing Tranilast Use: High-Value Research and Industrial Application Scenarios


Preclinical Fibrosis Model Development

Given its demonstrated efficacy in reducing fibrosis across multiple organ systems, including a quantified 31% reduction in muscular fibrosis in vivo [1], Tranilast is an ideal candidate for establishing and validating new preclinical models of fibrosis. Researchers developing novel anti-fibrotic therapies can use Tranilast as a robust, orally active positive control to benchmark the efficacy of their test compounds in animal models of cardiac, renal, hepatic, or skeletal muscle fibrosis.

In Vivo NLRP3 Inflammasome Research

For long-term in vivo studies investigating the role of the NLRP3 inflammasome in chronic disease models (e.g., metabolic syndrome, atherosclerosis, neurodegenerative diseases), Tranilast offers a critical advantage. As a direct NLRP3 inhibitor with an established safety profile and decades of clinical use, it is a more physiologically relevant tool than highly potent but hepatotoxic experimental inhibitors like MCC950 [2]. Researchers can use Tranilast to achieve sustained, moderate inhibition of the inflammasome pathway without the confounding variable of compound-induced toxicity.

Mast Cell Biology and Functional Studies

In functional assays of mast cell degranulation and mediator release, Tranilast serves as a well-characterized pharmacological inhibitor. Its superior clinical efficacy over the first-generation antihistamine clemastine fumarate for allergic rhinitis [3] underscores its potent functional effects. Researchers can utilize Tranilast to investigate IgE-mediated and non-IgE-mediated pathways of mast cell activation and to dissect the specific contribution of mast cells in complex in vivo models of allergic and inflammatory disease.

Medicinal Chemistry Benchmark for Anti-Fibrotic Drug Discovery

As the parent compound of the cinnamoyl anthranilate scaffold, Tranilast serves as a critical benchmark in medicinal chemistry programs aimed at developing novel anti-fibrotic agents. Published SAR studies demonstrate that specific structural modifications can lead to analogs with improved potency and reduced toxicity compared to Tranilast [4]. Therefore, sourcing authentic Tranilast is essential for establishing a reliable baseline in all subsequent assays for newly synthesized derivatives, ensuring accurate assessment of lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tranilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.